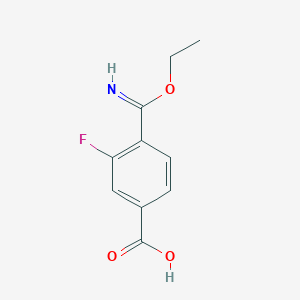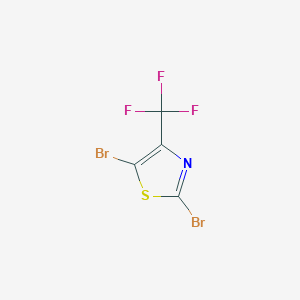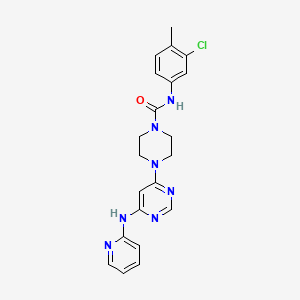![molecular formula C12H11NS3 B2546876 4,4-二甲基-4,5-二氢-1H-[1,2]二噻螺[3,4-c]喹啉-1-硫酮 CAS No. 7309-86-6](/img/structure/B2546876.png)
4,4-二甲基-4,5-二氢-1H-[1,2]二噻螺[3,4-c]喹啉-1-硫酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a useful research compound. Its molecular formula is C12H11NS3 and its molecular weight is 265.41. The purity is usually 95%.
BenchChem offers high-quality 4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
蛋白激酶抑制剂
Medvedeva 和 Shikhaliev (2022) 的一项研究探索了 4,4-二甲基-4,5-二氢-1H-[1,2]二噻螺[3,4-c]喹啉-1-硫酮的衍生物的合成,揭示了它们作为蛋白激酶抑制剂的潜力。这些化合物对多种人激酶表现出显着的抑制作用,表明它们在治疗癌症和其他多因素疾病方面很有前景 (Medvedeva & Shikhaliev, 2022).
1,3-偶极环加成反应
Shikhaliev、Medvedeva、Ermolova 和 Shatalov (1999) 对 4,4-二甲基-4,5-二氢-1,2-二噻螺[3,4-c]喹啉-1-硫酮在 1,3-偶极环加成反应中的行为进行了研究。他们发现这些化合物参与反应形成各种取代衍生物,可用于合成复杂的有机分子 (Shikhaliev et al., 1999).
新型杂环系统
Medvedeva、Leshcheva、Shikhaliev 和 Solov’ev (2006) 开发了基于 4,5-二氢-4,4-二甲基[1,2]二噻螺[3,4-c]喹啉-1-硫酮合成新型缩合杂环系统的方法。这些方法导致了各种复杂杂环结构的产生,拓宽了有机合成和药物开发的可能性 (Medvedeva et al., 2006).
抗菌活性
Kartsev、Shikhaliev、Geronikaki、Medvedeva、Ledenyova、Krysin、Petrou、Ćirić、Glamočlija 和 Soković (2019) 的一项研究表明,4,4-二甲基-4,5-二氢-1,2-二噻螺[3,4-c]喹啉-1-硫酮的衍生物对各种细菌和真菌表现出显着的抗菌活性。这些化合物比一些标准抗生素更有效,表明它们作为新型抗菌剂的潜力 (Kartsev et al., 2019).
聚合抑制
Ozhogina、Gol'dfein、Chumaevskii、Shikhaliev、Shmyreva 和 Rozantsev (1991) 发现,含硫氢喹啉衍生物,如 4,5-二氢-4,4-二甲基-2,3-二噻螺[5,4-c]喹啉-1-硫酮,是乙烯基单体聚合中的有效抗氧化剂。这表明它们在工业应用中控制聚合过程中的效用 (Ozhogina et al., 1991).
作用机制
Target of Action
The primary targets of 4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione are various protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in regulating a wide variety of cellular processes, including cell cycle, cell division, and signal transduction pathways .
Mode of Action
4,4-Dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition disrupts the phosphorylation process, leading to changes in the function of the proteins and ultimately affecting the cellular processes they regulate .
Biochemical Pathways
The inhibition of protein kinases by 4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione affects multiple biochemical pathways. These include the JAK-STAT signaling pathway, the MAPK pathway, and the PI3K-Akt pathway . These pathways are involved in cell proliferation, survival, and differentiation, and their disruption can lead to various diseases, including cancer .
Result of Action
The result of the action of 4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is the inhibition of protein kinase activity, leading to disruption of various cellular processes. This can result in the prevention of cell proliferation and survival, making this compound a potential candidate for the treatment of diseases such as cancer .
未来方向
生化分析
Biochemical Properties
4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione has been identified to have pleiotropic activity, including chemoprotective and antitumor activity . It has been found to interact with a number of kinases, exhibiting prominent inhibition percentage in cells . The compound has shown significant inhibition of JAK3 .
Cellular Effects
In cellular processes, 4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione has been observed to influence cell function . It has been found to have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has displayed excellent activities against NPM1-ALK .
Temporal Effects in Laboratory Settings
It has been observed that compounds which exhibited prominent inhibition percentage in cells were also examined for their inhibitory efficiency on human kinases .
属性
IUPAC Name |
4,4-dimethyl-5H-dithiolo[3,4-c]quinoline-1-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NS3/c1-12(2)10-9(11(14)16-15-10)7-5-3-4-6-8(7)13-12/h3-6,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHMULIRAAEXKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C3N1)C(=S)SS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2546793.png)

![2-[(E)-[(4-methylphenyl)methylidene]amino]thiophene-3-carbonitrile](/img/structure/B2546796.png)

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2546802.png)
![2-methyl-5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2546804.png)
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate](/img/structure/B2546806.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2546807.png)

![1-(2-morpholino-2-oxoethyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2546809.png)

![methyl 1-[(2-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylate](/img/structure/B2546812.png)
![3-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B2546815.png)

